2-(Trifluoromethyl)cyclobutan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

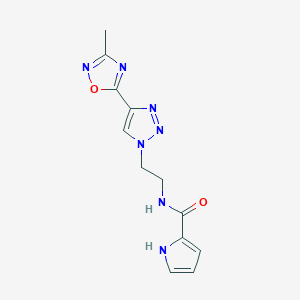

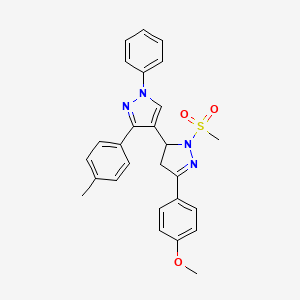

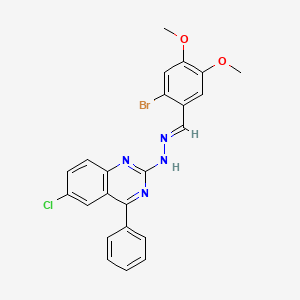

“2-(Trifluoromethyl)cyclobutan-1-amine” is a chemical compound with the molecular formula C5H8F3N . It is a solid substance at room temperature .

Synthesis Analysis

While specific synthesis methods for “2-(Trifluoromethyl)cyclobutan-1-amine” were not found, there are general methods for the synthesis of trifluoromethyl amines. One such method involves the trifluoromethylation of secondary amines using CF3SO2Na .Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)cyclobutan-1-amine” consists of a cyclobutane ring with a trifluoromethyl group and an amine group attached . The InChI code for this compound is 1S/C5H8F3N.ClH/c6-5(7,8)3-1-2-4(3)9;/h3-4H,1-2,9H2;1H/t3-,4-;/m0./s1 .Physical And Chemical Properties Analysis

“2-(Trifluoromethyl)cyclobutan-1-amine” is a solid at room temperature . It has a molecular weight of 139.1189296 .Aplicaciones Científicas De Investigación

Synthesis of Trifluoromethylated Cyclobutane Derivatives

Research conducted by Hu et al. (2023) highlights a visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane derivatives. This process involves [2+2]-photocycloaddition and water-assisted hydrodebromination, efficiently creating stereodefined trifluoromethylated cyclobutane alcohols, carboxylic acids, and amines. These compounds have shown significant antineoplastic bioactivities, comparable to cisplatin, suggesting potential applications in cancer treatment (Hu et al., 2023).

Catalytic Synthesis of Polysubstituted Aminocyclobutanes

Feng et al. (2019, 2020) developed a method for the diastereo- and enantioselective synthesis of various polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination. This approach is significant for producing biologically active compounds containing amine-substituted cyclobutanes and cyclopropanes, which are prevalent in various medicinal and pharmacological compounds (Feng et al., 2019), (Feng et al., 2020).

[4 + 2]-Annulations of Aminocyclobutanes

Perrotta et al. (2015) reported a [4 + 2]-annulation method between aminocyclobutanes and aldehydes, leading to tetrahydropyranyl amines. This method also facilitates the creation of six-membered ring nucleoside analogues, demonstrating its utility in synthesizing complex molecular structures (Perrotta et al., 2015).

Photocatalytic Dearomative Intermolecular [2 + 2] Cycloaddition

Oderinde et al. (2020) have explored the use of visible-light mediated intermolecular [2 + 2] cycloaddition of indoles with alkenes, including those containing free amines. This technique is vital for constructing sp3-rich cyclobutane-fused scaffolds, which are prominent in drug discovery (Oderinde et al., 2020).

Preparation of Tri-Functionalized Cyclobutanes

Chang et al. (2019) have demonstrated stereoselective syntheses of tri-functionalized cyclobutane scaffolds. Utilizing a protected derivative of all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid, they achieved diverse stereoisomers, highlighting the versatility of cyclobutane derivatives in synthetic chemistry (Chang et al., 2019).

Amine-Tolerant [2+2] Photocycloadditions

Mansson and Burns (2022) focused on improving the Kochi-Salomon reaction for synthesizing amine-containing cyclobutanes. Their work enhances the utility of this reaction in developing novel drug scaffolds, particularly for pharmaceuticals containing basic amines and amides (Mansson & Burns, 2022).

Propiedades

IUPAC Name |

2-(trifluoromethyl)cyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c6-5(7,8)3-1-2-4(3)9/h3-4H,1-2,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOSMVOYORVSJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)cyclobutan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate](/img/structure/B2896480.png)

![N-[[4-(Phenoxymethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2896482.png)

![1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2896487.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-butoxybenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2896494.png)

![1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2896496.png)

![(E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate](/img/structure/B2896498.png)